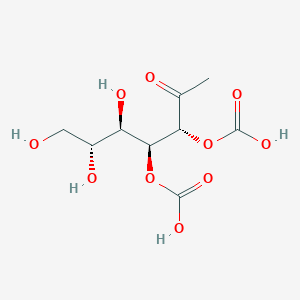

2,3-DI-O-Carboxymethyl-D-glucose

Description

Contextualization within O-Carboxymethylated Carbohydrate Chemistry

O-carboxymethylation is a chemical modification process where a carboxymethyl group (-CH2COOH) is introduced to a molecule, typically at a hydroxyl (-OH) group. ontosight.ai This process is widely applied to polysaccharides like cellulose (B213188) and starch to alter their physical and chemical properties, such as solubility and biocompatibility. ontosight.aicellulosechemtechnol.ro The reaction commonly involves treating the carbohydrate with monochloroacetic acid or its sodium salt in the presence of a base. ontosight.aicellulosechemtechnol.ro

The resulting carboxymethylated carbohydrates are valuable in various fields. For instance, carboxymethyl cellulose (CMC) is a widely used industrial polymer found in food, textiles, and pharmaceuticals. cellulosechemtechnol.ro The properties of these modified polymers are heavily dependent on the degree of substitution (DS)—the average number of carboxymethyl groups attached to each monosaccharide unit—and the distribution of these groups along the polymer chain. ontosight.aicdnsciencepub.com The chemical modification of polysaccharides is a key tool for transforming naturally occurring biopolymers into functional materials with tailored properties. cellulosechemtechnol.rocdnsciencepub.com

Significance of Regioselective Substitution in D-Glucose Derivatives for Research

The D-glucose molecule has several hydroxyl groups at different carbon positions (C-2, C-3, C-4, and C-6), and they exhibit different reactivity. Regioselective substitution refers to the ability to chemically modify a specific hydroxyl group while leaving others untouched. This control is crucial because the position of the substituent group dramatically influences the chemical and physical properties of the resulting glucose derivative. cdnsciencepub.com

In the context of carboxymethylation, the relative reactivity of the hydroxyl groups in the glucopyranose unit of cellulose has been found to decrease in the order of O(6)H > O(2)H >> O(3)H. nih.gov This inherent difference in reactivity presents a challenge and an opportunity for synthetic chemists. Achieving regioselective substitution allows for the creation of precisely defined molecules, which are essential as standards for analytical studies and for investigating structure-function relationships in more complex carbohydrates like carboxymethylcellulose. cdnsciencepub.comnih.gov The synthesis and isolation of specific isomers, such as 2-O-, 3-O-, 6-O-, and 2,3-di-O-carboxymethyl-D-glucose, provide the pure compounds needed to understand the properties conferred by substitution at each specific site. cdnsciencepub.comcdnsciencepub.com

Scope and Research Focus on this compound

This compound is a specific disubstituted derivative of D-glucose. Its synthesis has been reported as part of efforts to create a series of carboxymethyl ethers of glucose for research purposes. cdnsciencepub.comcdnsciencepub.com The synthesis can be complex, often yielding a mixture of mono- and di-substituted products that require separation techniques like paper chromatography for isolation. cdnsciencepub.comcdnsciencepub.com

The primary research focus for this compound lies in its use as a reference standard in the analysis of carboxymethylcellulose hydrolysates. cdnsciencepub.comcdnsciencepub.com By having access to pure this compound, researchers can accurately identify and quantify the presence of this specific substitution pattern in complex mixtures. This is vital for understanding the fine structure of industrially important polymers and correlating it with their performance characteristics. cdnsciencepub.com Furthermore, some sources suggest its potential utility in studying metabolic pathways and disorders related to glucose metabolism.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95350-41-7 chemsrc.com |

| Molecular Formula | C10H16O10 |

| Molecular Weight | 296.23 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPPKVYFTUMDJG-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization of 2,3 Di O Carboxymethyl D Glucose

Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of 2,3-di-O-carboxymethyl-D-glucose, offering a detailed view of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise substitution pattern on the glucose ring. wikipedia.org By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can unequivocally confirm the attachment of carboxymethyl groups at the C-2 and C-3 positions. nih.govnih.gov Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to resolve complex spectral overlaps and establish through-bond correlations between protons and carbons, further solidifying the structural assignment. nih.govnih.goviosrjournals.org

In the ¹H NMR spectrum of carboxymethylated glucose derivatives, the protons of the carboxymethyl groups (–O–CH₂–COO⁻) typically appear in a distinct spectral region between 4.0 and 4.5 ppm. researchgate.net The specific chemical shifts of these methylene (B1212753) protons are sensitive to their position on the glucose ring. For this compound, the signals corresponding to the methylene protons at the C-2 and C-3 positions can be distinguished and assigned, often with the aid of 2D NMR techniques. nih.gov The integration of these signals also provides quantitative information about the degree of substitution. The typical chemical shift ranges for protons in carbohydrate rings are between 3-6 ppm, with anomeric protons appearing further downfield at 4.5-5.5 ppm. wikipedia.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton | Typical Chemical Shift (ppm) | Notes |

| Anomeric (H-1) | 4.5 - 5.5 | Position is highly dependent on the anomeric configuration (α or β). wikipedia.org |

| Glucose Ring (H-2 to H-6) | 3.0 - 4.0 | A complex and often overlapping region. researchgate.net |

| Carboxymethyl (–CH₂) | 4.0 - 4.5 | Signals for the methylene groups attached to C-2 and C-3. researchgate.net |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The introduction of carboxymethyl groups induces significant changes in the chemical shifts of the adjacent glucose ring carbons. The carbons bearing the carboxymethyl groups (C-2 and C-3) experience a downfield shift compared to the unsubstituted glucose. nih.gov Furthermore, the carboxyl carbons (–COO⁻) of the substituent groups give rise to characteristic signals in the downfield region of the spectrum, typically between 172-176 ppm. wikipedia.org The chemical shifts of the anomeric carbon (C-1) are found in the 90-100 ppm range, while other ring carbons appear between 60-80 ppm. wikipedia.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon | Typical Chemical Shift (ppm) | Notes |

| Anomeric (C-1) | 90 - 100 | Sensitive to anomeric configuration. wikipedia.org |

| Glucose Ring (C-2 to C-5) | 68 - 77 | Carbons C-2 and C-3 will show shifts indicative of substitution. wikipedia.org |

| Exocyclic (C-6) | 60 - 64 | Chemical shift for the primary alcohol carbon. wikipedia.org |

| Carboxyl (–COO⁻) | 172 - 176 | Characteristic signal for the carboxylate group. wikipedia.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Carboxyl Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid method for confirming the presence of the carboxyl functional groups, a key feature of this compound. The successful carboxymethylation of glucose is clearly indicated by the appearance of a strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate anion (COO⁻), typically observed around 1600-1611 cm⁻¹. researchgate.netncsu.edu Another important band, corresponding to the symmetric stretching of the carboxylate group, appears around 1416 cm⁻¹. ncsu.edu The broad absorption band in the region of 3500-3200 cm⁻¹ is attributed to the O-H stretching vibrations of the remaining hydroxyl groups on the glucose ring. docbrown.info The region between 1200 and 1000 cm⁻¹ is complex due to various C-O stretching vibrations. spectroscopyonline.com

Interactive Data Table: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3500 - 3200 | Stretching, broad |

| C-H | 3000 - 2800 | Stretching |

| C=O (carboxylate) | 1600 - 1611 | Asymmetric Stretching |

| C=O (carboxylate) | ~1416 | Symmetric Stretching |

| C-O | 1200 - 1000 | Stretching |

Chromatographic and Electrophoretic Methodologies

Chromatographic and electrophoretic techniques are essential for the purification, separation, and analysis of this compound, especially when it is part of a complex mixture of other carboxymethylated isomers.

Chromatographic Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) and various forms of liquid chromatography are crucial for separating and quantifying carboxymethylated glucose derivatives. nih.gov For GC-MS analysis, the compound typically needs to be derivatized to increase its volatility. nih.gov High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is another powerful method for the analysis of charged carbohydrates like carboxymethyl-D-glucose.

Electrophoretic Methods : Carbohydrate gel electrophoresis is a technique that separates carbohydrates based on their size, charge, and the nature of their glycosidic linkages. nih.govresearchgate.net For charged molecules like this compound, electrophoresis can be an effective separation method. researchgate.net The molecules are often derivatized with a fluorophore to enable sensitive detection within the gel. nih.govresearchgate.net Capillary zone electrophoresis (CZE) is another high-resolution technique that can be used to separate and analyze different isomers of carboxymethyl-D-glucose. electrochemsci.org

Paper Chromatography for Separation of Glucose Derivatives

Paper chromatography is a foundational liquid-liquid partition chromatography technique used for the separation and qualitative identification of glucose derivatives. The principle hinges on the differential partitioning of solutes, such as carboxymethyl-D-glucose isomers, between a stationary phase (water bound to the cellulose (B213188) paper) and a mobile phase (a developing solvent).

The separation process involves the following steps:

Sample Application: A concentrated solution of the hydrolyzed carboxymethyl cellulose, containing various glucose derivatives, is carefully spotted onto a starting line drawn on a sheet of chromatography paper (e.g., Whatman No. 1). nih.gov

Development: The edge of the paper is submerged in a developing solvent within a sealed tank, ensuring the sample spots remain above the solvent level. researchgate.net The solvent moves up the paper by capillary action, a process known as ascending chromatography. researchgate.net Common solvent systems for separating sugars include mixtures like n-butanol-acetic acid-water. nih.gov

Visualization: After the solvent front has advanced a sufficient distance, the paper is removed, the front is marked, and the paper is dried. researchgate.net Since sugar derivatives are typically colorless, a spray reagent is applied to visualize the separated spots. nih.govresearchgate.net Reagents like ammoniacal silver nitrate (B79036) or aniline (B41778) diphenylamine (B1679370) are common, revealing the positions of the sugars as colored spots upon heating. elsevierpure.com

The position of each separated compound is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. nih.gov By comparing the Rf values of the unknown spots to those of known standards, the different carboxymethyl-D-glucose isomers can be identified. The structural characteristics of the glucose derivatives, such as the number and position of carboxymethyl groups, influence their solubility and partitioning behavior, thus affecting their Rf values. researchgate.net

Capillary Electrophoresis (CE/UV) for Regioselectivity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for analyzing the regioselective substitution pattern of charged derivatives like carboxymethyl-D-glucose. The separation is based on the differential migration of analytes in an electric field. For carboxymethylated glucoses, which are anionic at neutral or basic pH, Capillary Zone Electrophoresis (CZE) is a frequently used mode. elsevierpure.comnih.gov

In a typical CZE setup for assessing regioselectivity, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. elsevierpure.comresearchgate.net The sample mixture, containing isomers like 2-O-, 3-O-, and 6-O-carboxymethyl-D-glucose, is injected into the capillary. When a high voltage is applied, the anionic species migrate towards the anode at different velocities depending on their charge-to-size ratio, allowing for their separation.

Direct UV detection is possible for glucose derivatives, often at low wavelengths around 195 nm. researchgate.net The presence of a carboxyl group can enhance UV absorption. The use of a borate buffer can also enhance the UV detection of sugars by forming complexes. elsevierpure.com As the separated isomers pass through the detection window, they are detected by a UV spectrophotometer, generating an electropherogram where each peak corresponds to a specific isomer.

The key parameters influencing the separation include:

Buffer pH and Concentration: Affects the charge of the analytes and the electroosmotic flow. researchgate.net

Applied Voltage: Controls the migration speed and separation time. researchgate.net

Capillary Type and Temperature: Can influence resolution and analysis time. elsevierpure.com

By comparing the migration times of the peaks in the sample to those of synthesized standards of mono-substituted carboxymethyl-D-glucose (e.g., 2-O, 3-O, and 6-O isomers), the specific substitution pattern can be determined. The area of each peak is proportional to the concentration of the corresponding isomer, enabling a quantitative assessment of regioselectivity. researchgate.net

Isotachophoresis for Carboxymethyl-D-glucose Analysis

Isotachophoresis (ITP) is a specialized electrophoretic technique that has been successfully applied to the analysis of carboxymethyl-D-glucoses obtained from the acidic depolymerization of carboxymethylcellulose. nih.gov In ITP, analytes are separated into discrete, consecutive zones based on their electrophoretic mobility.

The method was optimized to identify and determine the concentration of different mono-substituted isomers in the hydrolysis mixture. nih.gov Research using ITP has successfully separated and quantified 2-O-carboxymethyl-D-glucose, 3-O-carboxymethyl-D-glucose, and 6-O-carboxymethyl-D-glucose. nih.gov

The findings from isotachophoretic analysis have provided crucial insights into the relative reactivity of the hydroxyl groups on the anhydroglucose (B10753087) unit of cellulose during carboxymethylation. The results consistently show that the reactivity decreases in the order of O(6)H > O(2)H >> O(3)H. nih.gov This indicates that the primary alcohol at the C6 position is the most reactive site for substitution, followed by the secondary alcohol at C2, with the C3 position being significantly less reactive. nih.gov

Mass Spectrometry (MS) for Oligomer Distribution and Fine Structure Analysis

Mass Spectrometry (MS) is an indispensable tool for the detailed structural analysis of carbohydrate derivatives, including this compound. When coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE), MS can provide information on molecular weight, oligomer distribution, and the fine structural details of substitution patterns.

For structural elucidation, tandem mass spectrometry (MS/MS) is particularly powerful. In this technique, a parent ion corresponding to a specific carboxymethylated glucose oligomer is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller fragment ions (daughter ions). nih.gov

The fragmentation patterns are highly informative:

Glycosidic Bond Cleavage: Breaks between sugar units provide information about the sequence of monosaccharides in an oligomer. nih.gov

Cross-Ring Cleavage: Fragmentation of the glucose ring itself can help pinpoint the locations of the carboxymethyl groups. nih.gov

Different linkage positions (e.g., 1-4 vs. 1-6) and substitution sites (C2, C3, C6) result in characteristic fragmentation fingerprints. nih.gov By analyzing the mass-to-charge ratios of these fragments, the precise substitution pattern of the original molecule can be pieced together. This de novo structural analysis is often aided by comparing the resulting fragmentation patterns to those of known standards or spectral libraries in databases. nih.gov

Quantitative Analysis of Substitution Pattern

Determination of Overall Degree of Substitution (DS)

The Degree of Substitution (DS) is a key parameter that defines the average number of carboxymethyl groups attached to each anhydroglucose unit in the cellulose polymer chain. Since each anhydroglucose unit has three available hydroxyl groups (at the C2, C3, and C6 positions), the theoretical maximum DS is 3.0. nih.gov The DS value significantly influences the properties of CMC, such as its solubility. nih.gov

Several methods are used to determine the DS, with acid-base titration being one of the most common. A typical back-titration procedure involves:

Converting the sodium salt form of the carboxymethyl group (-CH2COONa) to its free acid form (-CH2COOH) by washing the sample with an acidified alcohol solution.

Dissolving a precisely weighed amount of the purified sample in a known excess of a standardized sodium hydroxide (B78521) (NaOH) solution. nih.gov

Titrating the unreacted (excess) NaOH with a standardized acid solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a phenolphthalein (B1677637) endpoint. researchgate.net

The amount of NaOH consumed by the carboxymethyl groups is calculated, which allows for the determination of the DS. The calculation formula is generally structured as follows:

DS = (Molar mass of glucose unit × Moles of NaOH consumed per gram of sample) / (1 - Molar mass of carboxymethyl group × Moles of NaOH consumed per gram of sample) researchgate.net

Other established methods for DS determination include ashing, where the sample is burned and the remaining sodium carbonate is titrated, and copper salt precipitation, where the amount of copper ions that precipitate with the carboxymethyl groups is quantified.

Table 1: Variables in DS Calculation by Titration

| Variable | Description | Unit |

|---|---|---|

| V₁ | Volume of standard acid solution used for the blank titration. | mL |

| V₂ | Volume of standard acid solution used for the sample titration. | mL |

| C(acid) | Concentration of the standard acid solution. | mol/L |

| m | Mass of the dry sample. | g |

| 162 | Molar mass of an anhydroglucose unit. | g/mol |

| 80 | Molar mass of a carboxymethyl sodium group (CH₂COONa) minus Na. | g/mol |

This table presents a generalized set of variables used in back-titration calculations for DS.

Regioselective Substitution Quantification at C2, C3, and C6 Positions

Analytical techniques that can separate the different isomers, such as isotachophoresis and capillary electrophoresis (as described in sections 3.2.2 and 3.2.3), are essential for this quantification. nih.gov After the hydrolyzed sample is injected into the separation system, the individual mono-substituted isomers (2-O-, 3-O-, and 6-O-carboxymethyl-D-glucose) are separated into distinct peaks.

The area of each peak in the resulting chromatogram or electropherogram is proportional to the concentration of that specific isomer in the mixture. By calculating the relative peak areas, the molar ratio of the substituents at the C2, C3, and C6 positions can be determined.

This analysis confirms the relative reactivity of the hydroxyl groups, consistently showing that substitution at the C6 position is most prevalent, followed by the C2 position, and finally the C3 position. nih.gov For instance, a study utilizing isotachophoresis after hydrolysis confirmed the reactivity order to be O(6)H > O(2)H >> O(3)H. nih.gov This detailed quantitative data is crucial for understanding the structure-property relationships of different grades of CMC.

Theoretical and Computational Investigations of 2,3 Di O Carboxymethyl D Glucose

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 2,3-di-O-carboxymethyl-D-glucose, DFT would be employed to determine its most stable three-dimensional structure, a process known as structural optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

The introduction of two carboxymethyl groups (-CH₂COOH) at the C2 and C3 positions of the D-glucose ring is expected to significantly influence its geometry compared to the parent glucose molecule. Key anticipated structural changes would include:

Alteration of Bond Lengths and Angles: The ether linkages formed at C2 and C3 would alter the C-O bond lengths and the C-C-O bond angles within the pyranose ring.

Intramolecular Hydrogen Bonding: The carboxylic acid groups can act as both hydrogen bond donors and acceptors. This could lead to the formation of new intramolecular hydrogen bonds with the remaining hydroxyl groups on the glucose ring or between the two carboxymethyl groups themselves, which would significantly stabilize certain conformations.

A typical output of a DFT structural optimization for this compound would be a set of Cartesian coordinates for the lowest energy conformer. From this, a table of optimized geometric parameters could be generated.

Illustrative Table of DFT-Calculated Geometric Parameters: (Note: The following data is illustrative to demonstrate how results would be presented and is not based on actual published calculations for this specific molecule.)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C2-O2 | 1.43 Å |

| Bond Length | O2-C(carboxymethyl) | 1.45 Å |

| Bond Angle | C1-C2-C3 | 111.5° |

| Bond Angle | C2-O2-C(carboxymethyl) | 118.0° |

| Dihedral Angle | H-C1-C2-H | 58.9° |

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For this compound, the analysis would likely reveal:

HOMO and LUMO Localization: The HOMO would be expected to have significant contributions from the lone pairs of the oxygen atoms in the hydroxyl and carboxyl groups. The LUMO would likely be localized around the carbonyl part of the carboxylic acid groups (C=O).

HOMO-LUMO Gap: The introduction of carboxymethyl groups, which contain polar C=O bonds, would be expected to lower the LUMO energy compared to D-glucose, likely resulting in a smaller HOMO-LUMO gap. A smaller gap suggests higher reactivity.

Charge Distribution: An analysis of the electrostatic potential (ESP) would map the charge distribution across the molecule. The oxygen atoms of the carboxyl and hydroxyl groups would exhibit high negative charge density, making them sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the carboxylic acid and hydroxyl groups would be regions of positive charge. This charge distribution is crucial for understanding how the molecule interacts with other molecules, particularly water.

Illustrative Table of Calculated Electronic Properties: (Note: The following data is illustrative.)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.2 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide insight into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solvent environment. MD simulations model the movements and interactions of all atoms in a system, providing a dynamic picture of molecular behavior.

In an aqueous environment, the behavior of this compound would be dominated by its interactions with water molecules. The carboxymethyl and hydroxyl groups are capable of forming strong hydrogen bonds with water. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom or functional group on the solute.

Key insights from MD simulations would include:

Hydration Shell Structure: The simulations would reveal the structure and size of the hydration shell around the molecule. The negatively charged carboxylate groups (if deprotonated) and the polar hydroxyl groups would be expected to strongly organize water molecules in their vicinity.

Hydrogen Bonding Network: The number and lifetime of hydrogen bonds between the solute and water, as well as within the solute itself, could be determined. This is crucial for understanding its solubility and conformational stability in water.

Predictive Modeling of Chemical Reactivity and Active Sites

Computational methods can be used to predict the chemical reactivity of a molecule and identify its most reactive sites. This is often achieved by analyzing the electronic properties derived from quantum chemical calculations.

For this compound, this analysis would focus on:

Acidity of Hydroxyl and Carboxyl Groups: The pKa values of the carboxylic acid protons and the remaining hydroxyl protons could be estimated using computational methods. The presence of electron-withdrawing carboxymethyl groups at C2 and C3 would be expected to increase the acidity of the remaining hydroxyl groups compared to unmodified glucose.

Susceptibility to Nucleophilic and Electrophilic Attack: By examining the FMOs and the electrostatic potential map, one can predict the most likely sites for chemical reactions. The carbonyl carbons of the carboxymethyl groups would be predicted as primary sites for nucleophilic attack, while the oxygen atoms would be sites for electrophilic attack or protonation.

Application of Polyelectrolyte Theories to Carboxymethylated Carbohydrates

Carboxymethylated carbohydrates like carboxymethylcellulose are considered polyelectrolytes due to the presence of ionizable carboxyl groups. Polyelectrolyte theories are applied to understand their behavior in solution.

The formation of polyelectrolyte complexes (PECs) between oppositely charged polyelectrolytes, such as chitosan (B1678972) and carboxymethylcellulose, is a key area of research. mdpi.com This complexation is driven by electrostatic interactions and is sensitive to factors like pH, ionic strength, and the concentration of the polyelectrolytes. mdpi.comacs.org

The charge state of the carboxymethyl groups is pH-dependent. At low pH, the carboxyl groups are protonated (-COOH), while at higher pH, they become deprotonated (-COO-), leading to a fully charged state in dilute solutions. mdpi.com This change in charge affects the conformation of the polymer chains, causing them to stretch due to electrostatic repulsion. mdpi.com These principles are fundamental to applications such as the formation of microcapsules and hydrogels. mdpi.comacs.org

Biomolecular Interactions and Research Applications of 2,3 Di O Carboxymethyl D Glucose

Research in Bioconjugate Chemistry and Molecular Labeling

The functionalization of glucose and other monosaccharides is a common strategy in bioconjugate chemistry. The introduction of reactive groups, such as carboxylic acids, provides handles for attaching other molecules like proteins, peptides, or fluorescent dyes.

Theoretically, the glucose backbone of 2,3-di-O-carboxymethyl-D-glucose could serve as a scaffold. The two carboxylic acid groups could be used for further chemical modifications. However, no studies have been found that specifically utilize this compound for the synthesis of bioconjugates. The choice of a scaffold in bioconjugation depends on factors like its stability, solubility, and the spatial arrangement of its functional groups, which have not been characterized for this specific molecule in this context.

The two carboxymethyl groups at the 2 and 3 positions offer potential sites for attaching linkers. In principle, standard carbodiimide (B86325) chemistry or other methods for activating carboxylic acids could be employed to form amide or ester bonds with linker molecules possessing primary amines or hydroxyl groups. The relative reactivity of the two carboxymethyl groups would depend on their steric and electronic environment, but no research is available to detail such strategic functionalization for this specific isomer.

The development of novel bioconjugation strategies often involves creating unique reactive handles or exploiting specific molecular interactions. While there is extensive research on various bioconjugation techniques, none have been specifically developed or applied using this compound.

Mechanistic Investigations of Cellular and Subcellular Interactions (Non-Clinical)

The study of how modified glucose molecules are taken up by cells and interact with intracellular components is crucial for applications in drug delivery and imaging.

The cellular uptake of glucose is primarily mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). The modification of the glucose molecule, such as the introduction of carboxymethyl groups, can significantly alter its recognition and transport by these proteins. The negative charge of the carboxylates at physiological pH would likely prevent its transport through the typical glucose transporter channels. However, without experimental data, it is unknown whether this compound might be taken up by other mechanisms, such as endocytosis. There are no published non-clinical studies investigating the cellular uptake of this compound.

Once inside a cell, a modified glucose molecule can interact with various intracellular components. The carboxymethyl groups of this compound could potentially interact with positively charged residues on proteins or other macromolecules. However, as there is no evidence of its cellular uptake, there are consequently no studies on its subsequent intracellular interactions.

Applications in Advanced Biomaterials Research (Non-Clinical)

Contributions to Regenerative Medicine Material Development

The development of novel biomaterials is a cornerstone of regenerative medicine, aiming to create scaffolds and matrices that support tissue repair and regeneration. While direct research on this compound in this area is emerging, the properties of related carboxymethylated polysaccharides provide a strong indication of its potential contributions.

Carboxymethylated glucose polymers, such as poly(carboxymethylglucose sulfate), have demonstrated significant potential as regenerative agents. These molecules can mimic the function of natural glycosaminoglycans like heparan sulfate, which are crucial components of the extracellular matrix (ECM). The ECM provides structural support to cells and also binds and presents growth factors to them, playing a vital role in cell signaling and tissue organization.

The introduction of carboxymethyl groups onto the glucose backbone, as in this compound, is expected to enhance the biocompatibility and biodegradability of materials incorporating this compound. These functional groups can also facilitate interactions with various biomolecules. For instance, the negatively charged carboxyl groups can interact with positively charged domains of proteins, including growth factors and ECM components like collagen. This interaction can help in localizing growth factors to a site of injury, thereby promoting a more efficient healing process.

In the context of tissue engineering, this compound could be used as a building block or a functionalizing agent for creating scaffolds. These scaffolds can be designed to have specific mechanical properties and degradation rates, tailored to the target tissue. The presence of carboxymethyl groups can also improve the hydrophilic nature of the scaffold, which is beneficial for cell attachment and proliferation.

Table 1: Potential Interactions of this compound in a Regenerative Medicine Context

| Interacting Biomolecule | Potential Nature of Interaction | Implication for Regenerative Medicine |

| Collagen | Electrostatic interactions, hydrogen bonding | Enhanced scaffold stability and integration with native tissue. |

| Fibronectin | Binding via carboxyl groups | Promotion of cell adhesion and spreading. |

| Growth Factors (e.g., FGF, VEGF) | Sequestration and localized presentation | Controlled release and enhanced signaling for tissue repair. |

| Water | Increased hydrophilicity | Improved nutrient and waste transport within the scaffold. |

This table presents potential interactions based on the known properties of carboxymethylated polysaccharides and is intended to be illustrative.

Role in Diagnostic Probe and Biosensing Platform Development

The unique chemical handles on this compound also make it a valuable component in the development of diagnostic probes and biosensing platforms. The carboxymethyl groups can be readily functionalized, allowing for the attachment of fluorescent dyes, quantum dots, or other reporter molecules to create targeted probes.

In the realm of biosensors, particularly those for glucose monitoring, derivatives of glucose are of high interest. While glucose oxidase-based sensors are common, there is a continuous search for more stable and sensitive detection methods nih.gov. This compound could be used to modify the surface of an electrode in a biosensor. The carboxyl groups can serve as anchor points to immobilize enzymes or other recognition elements. Furthermore, the inherent glucose structure might play a role in the selective binding of glucose-metabolizing enzymes.

The development of non-invasive or minimally invasive glucose monitoring systems is a significant area of research nih.gov. Hydrogels and other biocompatible materials are being explored for the fabrication of wearable or implantable sensors. Carboxymethylated polysaccharides, such as carboxymethyl chitosan (B1678972), have been successfully used to create 3D biochips that enhance the detection of small molecules. It is plausible that this compound could be incorporated into such hydrogel-based sensors to improve their biocompatibility and sensing performance.

Table 2: Potential Applications of this compound in Diagnostics

| Application | Role of this compound | Potential Advantage |

| Fluorescent Probes | Serves as a scaffold for attaching fluorophores. | Biocompatible and potentially target-specific probes. |

| Glucose Biosensors | Functionalization of electrode surfaces to immobilize enzymes. | Improved sensor stability and sensitivity. |

| Hydrogel-based Sensors | Component of the hydrogel matrix. | Enhanced biocompatibility and analyte diffusion. |

| Targeted Imaging Agents | Can be conjugated to targeting ligands (e.g., antibodies). | Specific visualization of tissues or cells of interest. |

This table outlines potential diagnostic applications and is based on the functional properties of the compound and related molecules.

Comparative Analysis with Other Carboxymethylated Carbohydrates in Academic Research

Carboxymethyl Cellulose (B213188) (CMC)

Comparative Synthesis Strategies and Regioselectivity Control in Polymeric Systems

The synthesis of carboxymethylated carbohydrates is predominantly achieved through the Williamson ether synthesis, which involves two primary stages: alkalization and etherification. cellulosechemtechnol.ronih.gov In the first step, the polysaccharide is treated with a strong alkali, typically sodium hydroxide (B78521), to activate the hydroxyl groups by converting them into more nucleophilic alkoxides. tsijournals.com This is followed by the etherification step, where an etherifying agent, commonly sodium monochloroacetate (SMCA), is introduced to form the carboxymethyl ether. cellulosechemtechnol.rocellulosechemtechnol.ro

In the context of a polymeric system like cellulose, this process is generally carried out under heterogeneous conditions. nih.gov The semi-crystalline nature of cellulose, with its strong intermolecular hydrogen bonds, presents a significant challenge for achieving uniform substitution. researchgate.net The accessibility of the hydroxyl groups on the anhydroglucose (B10753087) units at the C-2, C-3, and C-6 positions is not equal, leading to a non-uniform distribution of carboxymethyl groups along the polymer chain. The degree of substitution (DS), which defines the average number of carboxymethyl groups per glucose unit (with a theoretical maximum of 3.0), is a critical parameter influenced by reaction conditions such as alkali concentration, SMCA concentration, temperature, reaction time, and the physical properties of the cellulose source, like particle size. cellulosechemtechnol.ronih.govncsu.edu Consequently, controlling the precise location of substitution (regioselectivity) in industrial-scale CMC production is exceedingly difficult, resulting in a product with a statistical mixture of substituted glucose monomers.

In stark contrast, the synthesis of a specific monomeric derivative like 2,3-di-O-carboxymethyl-D-glucose demands a highly controlled, regioselective approach typical of laboratory-scale organic synthesis. To ensure that carboxymethylation occurs exclusively at the C-2 and C-3 positions, the other reactive hydroxyl groups (at C-1, C-4, and C-6) would need to be protected using appropriate chemical protecting groups prior to the etherification reaction. This multi-step process, involving protection, carboxymethylation, and subsequent deprotection, allows for precise structural control that is unfeasible in the bulk synthesis of polymeric CMC.

Table 1: Comparison of Synthesis Parameters and Outcomes

| Parameter | Carboxymethyl Cellulose (Polymeric) | This compound (Monomeric) |

|---|---|---|

| Starting Material | Cellulose (a polymer of β-glucose) | D-glucose (a monosaccharide) |

| Reaction Condition | Heterogeneous, bulk process nih.gov | Homogeneous, controlled laboratory synthesis |

| Regioselectivity | Statistically distributed at C2, C3, C6 polimi.it | Specific (requires protecting groups for C1, C4, C6) |

| Key Challenge | Achieving uniform substitution and high DS ncsu.edu | Achieving specific regioselectivity |

| Typical Product | A polymer with an average DS cellulosechemtechnol.ro | A pure, well-defined chemical compound |

Differences in Structure-Function Relationships Based on Polymeric vs. Monomeric Backbone

The functional properties of carboxymethylated carbohydrates are fundamentally dictated by their molecular architecture. For CMC, its identity as a long-chain, anionic polymer is the primary determinant of its utility. researchgate.net The polymeric backbone enables properties such as thickening, viscosity modification, water retention, and film-forming. researchgate.netshimadzu.com These functions arise from the entanglement of the long polymer chains and the electrostatic repulsion between the negatively charged carboxylate groups, which causes the polymer to adopt an expanded conformation in solution. shimadzu.com The high molecular weight and linear structure are essential for these macroscopic physical properties, which are exploited in industries ranging from food and pharmaceuticals to textiles and paper manufacturing. tsijournals.comresearchgate.net

Conversely, a monomeric compound like this compound, lacking a polymeric backbone, would not exhibit these bulk physical properties. It would not function as a thickener or film-former. Its structure-function relationship would be governed by its small molecular size, specific charge distribution, and precise stereochemistry. The functions of such a monomer would be on a molecular scale, potentially including roles as a metal-ion chelating agent, a specific enzyme inhibitor, a building block for more complex molecules, or a bioactive agent that interacts directly with cellular receptors or pathways. Its properties are not dependent on chain entanglement or high viscosity but on its defined chemical structure.

Adaptation of Analytical Methodologies from CMC Research to Monomeric Derivatives

The analytical techniques used to characterize CMC can be adapted, often with simplification, for the analysis of monomeric derivatives.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. For CMC, it is used after complete acid hydrolysis to separate and quantify the resulting mixture of unfunctionalized glucose, and mono-, di-, and tri-O-carboxymethylglucose regioisomers. polimi.it This provides a detailed picture of the monomer composition. For a pure monomeric derivative like this compound, HPLC would be a primary tool for purification and identity confirmation against a reference standard, but the hydrolysis step would be omitted. Gel filtration chromatography (GFC), used to determine the molecular weight distribution of polymeric CMC, is not relevant for a single, small molecule. shimadzu.com

Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of carboxyl groups in both CMC and its monomeric derivatives. cellulosechemtechnol.ronih.gov However, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is far more powerful for monomeric compounds. While complex spectra are obtained for CMC, NMR analysis of this compound would provide unambiguous confirmation of the structure, allowing for precise chemical shift assignments to verify that substitution occurred only at the C-2 and C-3 positions. polimi.it

Table 2: Applicability of Analytical Methods

| Analytical Method | Use for Carboxymethyl Cellulose (Polymer) | Adaptation for Monomeric Derivative |

|---|---|---|

| Titration | Determines average Degree of Substitution (DS). ncsu.edu | Can determine equivalent weight; less common than MS. |

| HPLC (after hydrolysis) | Separates and quantifies monomer distribution. polimi.it | Not applicable; no hydrolysis needed. |

| HPLC (direct) | N/A | Primary tool for purity assessment and quantification. |

| Gel Permeation Chromatography | Measures molecular weight distribution. shimadzu.com | Not applicable; single molecular weight. |

| NMR Spectroscopy | Provides average structural information; complex spectra. polimi.it | Provides exact structural elucidation and confirms regiochemistry. |

Carboxymethyl Starch (CMS) and Other Carboxymethylated Polysaccharides

General Principles of Carboxymethylation in Polysaccharides

The carboxymethylation of starch and other polysaccharides follows the same fundamental chemical principles as that of cellulose. cellulosechemtechnol.ronih.gov The process is a Williamson ether synthesis, where the hydroxyl groups of the glucose units are converted to carboxymethyl ethers. nih.gov This chemical modification transforms natural polysaccharides, many of which have limited solubility, into highly water-soluble derivatives. nih.gov The reaction is applicable to a wide array of polysaccharides, including homopolysaccharides (composed of a single type of monosaccharide unit) like starch and curdlan, and heteropolysaccharides (containing more than one type of sugar unit) like glucomannan (B13761562) and xylan. cellulosechemtechnol.ro The introduction of anionic carboxymethyl groups disrupts the internal hydrogen bonding that makes the native polymer insoluble, thereby promoting hydration and dissolution in aqueous media.

Comparative Studies on Fundamental Bioactivities

Chemical modification via carboxymethylation has been shown to significantly enhance or introduce new biological activities in polysaccharides. nih.govnih.gov Research on various carboxymethylated polysaccharides, including those from fungal and plant sources, has demonstrated improved antioxidant, antitumor, and anticoagulant properties compared to their unmodified precursors. nih.govnih.gov

Antioxidant Activity: The introduction of carboxymethyl groups can enhance the ability of a polysaccharide to scavenge free radicals. nih.gov These groups can act as electron-withdrawing agents and improve the hydrogen-donating capacity of the molecule, contributing to higher antioxidant potential. nih.gov

Antitumor Activity: Studies have shown that carboxymethylated polysaccharides can exhibit greater in-vitro antiproliferative effects against various cancer cell lines compared to the native forms. nih.govnih.gov

Anticoagulant Activity: The anticoagulant effect of certain polysaccharides has been observed to be significantly enhanced after carboxymethylation. nih.gov

Mono-O-Carboxymethyl-D-glucose Isomers

A comparative analysis of mono-O-carboxymethyl-D-glucose isomers is essential for understanding how the specific position of the carboxymethyl group influences the molecule's chemical and biological properties. The reactivity of the different hydroxyl groups on the D-glucose molecule is not uniform, leading to challenges in synthesizing specific isomers and resulting in distinct biological interaction profiles.

Distinctive Synthetic Routes and Isolation Challenges

The synthesis of mono-O-carboxymethyl-D-glucose isomers typically involves the reaction of D-glucose with an alkylating agent, such as chloroacetic acid, in the presence of a base. smolecule.com This process, a variation of the Williamson ether synthesis, aims to substitute one of the hydroxyl (-OH) groups on the glucose molecule with a carboxymethyl (-CH₂COOH) group. libretexts.org However, since glucose possesses multiple hydroxyl groups with varying reactivity, the reaction often yields a mixture of isomers, including 2-O-, 3-O-, and 6-O-carboxymethyl-D-glucose, as well as di- and tri-substituted derivatives like this compound. cdnsciencepub.comsynthose.com

The primary challenge in the synthesis of specific mono-isomers lies in controlling the regioselectivity of the carboxymethylation reaction. The relative acidity and steric accessibility of the hydroxyl groups at the C-2, C-3, C-4, and C-6 positions influence the product distribution. Achieving a high yield of a single isomer requires carefully optimized reaction conditions or the use of protecting groups to block the more reactive hydroxyls, thereby directing the substitution to the desired position.

Once the reaction is complete, the isolation and purification of the individual isomers from the resulting mixture present a significant hurdle. Due to their structural similarity and comparable physical properties, such as solubility in water, separating these isomers is a non-trivial task. libretexts.org A common and effective method for separation is paper chromatography, for which specific solvent systems have been developed to achieve complete separation of 2-O-, 3-O-, and 6-O-carboxymethyl-D-glucose, as well as the 2,3-di-O-carboxymethyl derivative. cdnsciencepub.com High-performance liquid chromatography (HPLC) is another powerful technique used for the quantitative analysis and purification of these carbohydrate derivatives. chemicalbook.com

Table 1: Synthetic Routes and Isolation Challenges for Mono-O-Carboxymethyl-D-glucose Isomers This is an interactive table. You can sort and filter the data.

| Isomer | Synthetic Approach | Key Challenges | Isolation & Purification Methods |

|---|---|---|---|

| 2-O-Carboxymethyl-D-glucose | Direct alkylation of D-glucose with chloroacetic acid under basic conditions. | Competition from other reactive hydroxyl groups, leading to a mixture of isomers. | Paper Chromatography, High-Performance Liquid Chromatography (HPLC). cdnsciencepub.com |

| 3-O-Carboxymethyl-D-glucose | Direct alkylation of D-glucose with chloroacetic acid under basic conditions. | Lower reactivity compared to C-2 and C-6 hydroxyls, often resulting in lower yields. | Paper Chromatography, High-Performance Liquid Chromatography (HPLC). cdnsciencepub.com |

| 6-O-Carboxymethyl-D-glucose | Direct alkylation of D-glucose with chloroacetic acid under basic conditions. | The primary hydroxyl at C-6 is generally the most reactive, but over-substitution can occur. | Paper Chromatography, High-Performance Liquid Chromatography (HPLC). cdnsciencepub.com |

Comparative Analysis of Biological Interaction Profiles

The specific position of the carboxymethyl group on the glucose ring fundamentally alters the molecule's three-dimensional structure, polarity, and capacity for hydrogen bonding. These molecular changes are critical in defining how each isomer interacts with biological systems, such as enzymes, cell surface receptors, and other proteins. While this compound is noted for its ability to suppress enzymatic activities in carbohydrate catabolism, the biological profiles of the mono-substituted isomers are more nuanced and depend on the substitution pattern.

The introduction of a negatively charged carboxymethyl group can influence how the molecule binds to active sites on proteins. smolecule.com For example, an enzyme that typically binds D-glucose may show a different affinity or be inhibited by a carboxymethylated isomer because the introduced group could cause steric hindrance or form new electrostatic interactions.

2-O- and 3-O-Carboxymethyl-D-glucose : Substitution at the C-2 or C-3 position is in close proximity to the anomeric carbon (C-1), which is often crucial for recognition by glycosidases and other carbohydrate-binding proteins. The presence of a carboxymethyl group at these positions can significantly interfere with the binding of these proteins. The different spatial arrangement of the group in the 2- versus the 3-position will present a distinct interaction surface.

The biocompatibility of these compounds is enhanced by their structural similarity to natural glucose. smolecule.com This similarity might also facilitate cellular uptake, potentially making them effective in targeting intracellular processes. smolecule.com The different isomers, by presenting the charged carboxymethyl group in different orientations, could be recognized differently by glucose transporters on cell membranes, leading to varied rates of uptake and distinct intracellular effects.

Table 2: Comparative Analysis of Potential Biological Interactions This is an interactive table. You can sort and filter the data.

| Isomer | Position of Carboxymethyl Group | Potential Impact on Biological Interactions |

|---|---|---|

| 2-O-Carboxymethyl-D-glucose | On the pyranose ring, adjacent to the anomeric carbon. | May strongly interfere with enzyme binding at the active site due to steric hindrance and altered charge distribution. |

| 3-O-Carboxymethyl-D-glucose | On the pyranose ring. | Can alter the hydrogen-bonding network and molecular shape, affecting recognition by carbohydrate-binding proteins. |

Future Research Directions and Emerging Paradigms for 2,3 Di O Carboxymethyl D Glucose

Development of Novel and Highly Regioselective Synthetic Pathways

The precise and efficient synthesis of 2,3-di-O-carboxymethyl-D-glucose remains a critical hurdle. Future research will necessarily focus on overcoming the challenges of selectively functionalizing the hydroxyl groups of glucose, whose similar reactivity often leads to mixtures of products.

Key research efforts will likely concentrate on:

Catalyst-Controlled Acylation: The use of chiral catalysts, such as BINOL-derived chiral phosphoric acids (CPAs), has shown promise in directing regioselective acetal (B89532) protection of diols in monosaccharides. Future work could adapt these catalyst-controlled strategies to achieve selective carboxymethylation, potentially offering a more direct and higher-yield route than traditional methods.

Advanced Protecting Group Strategies: The development of one-pot protection protocols, which involve multiple reaction sequences without intermediate purification steps, could dramatically streamline the synthesis of specifically functionalized glucose derivatives. Researchers may explore novel protecting groups that can be selectively applied and removed from the C4 and C6 positions, leaving the C2 and C3 hydroxyls available for carboxymethylation.

Enzymatic Synthesis: Biocatalysis offers a highly specific alternative to chemical synthesis. The exploration and engineering of enzymes that can selectively modify the glucose backbone could provide an environmentally friendly and highly efficient pathway to the desired compound.

Dibutyltin (B87310) Oxide Method: The dibutyltin oxide method has been successfully used for regioselective acylation of glucose derivatives, often furnishing 6-O-acyl derivatives. Further investigation into modifying reaction conditions or the starting substrate could potentially shift this selectivity to the C2 and C3 positions, providing a valuable tool for synthesis.

Implementation of Advanced Analytical Techniques for Comprehensive Structural Insights

A complete understanding of the structure and purity of this compound is paramount for any subsequent application. While standard techniques are useful, emerging advanced analytical methods will be essential for detailed characterization.

Future analytical paradigms will include:

High-Resolution Mass Spectrometry (MS): Techniques like Gas Chromatography/Mass Spectrometry (GC/MS) following derivatization (e.g., to O-methyloxime acetates) allow for the separation and identification of different sugar isomers based on their unique fragmentation patterns. Electrospray Ionization (ESI-MS) coupled with High-Performance Liquid Chromatography (HPLC) can provide precise mass data and fragmentation information for structural confirmation.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are standard, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the carboxymethyl groups to the C2 and C3 positions of the glucose ring.

Advanced Chromatographic Separation: HPLC is crucial for both analysis and purification. Future work will involve optimizing separation methods, potentially using columns with different affinities (e.g., NH2-columns) and advanced detectors like Evaporative Light Scattering Detectors (ELSD) for improved sensitivity and quantification of non-UV-absorbing compounds like sugars.

Isotachophoresis: This electrophoretic technique has proven effective in separating carboxymethyl-D-glucose isomers, including 2-O-, 3-O-, and 6-O-carboxymethyl-D-glucose, which are formed during the depolymerization of carboxymethylcellulose. Its application will be critical for quality control and for studying the distribution of isomers in synthetic mixtures.

Deeper Mechanistic Elucidation of Specific Biomolecular Recognition Events

The introduction of two anionic carboxymethyl groups at the C2 and C3 positions fundamentally alters the molecule's size, charge, and hydrogen-bonding capabilities, suggesting it will interact with biological systems differently than native glucose. A major future research direction is to understand these interactions at a molecular level.

Key areas for investigation include:

Protein-Carbohydrate Interactions: Research will focus on how this compound binds to carbohydrate-binding proteins (lectins), enzymes (e.g., hexokinases, glucosidases), and cell surface receptors. Studies on how other modified sugars, such as β-(1→3)-glucans, interact with receptors like Dectin-1 provide a model for this research. Understanding these recognition events is crucial for potential therapeutic or diagnostic applications.

Impact on Glycation: Glucose can non-enzymatically react with proteins in a process called glycation, which can lead to functional damage. Future studies should investigate whether this compound participates in, inhibits, or alters the course of glycation reactions, particularly its interaction with critical amino acid residues like arginine.

Self-Assembly and Glycan-Glycan Interactions: Polysaccharides can engage in specific glycan-to-glycan interactions that mediate biological processes like cell adhesion. Research is needed to determine if this compound monomers or their oligomers can self-assemble or interact with other glycans, potentially mediated by their charged carboxyl groups.

Exploration of Interdisciplinary Applications in Nanoscience and Biotechnology

The unique structure of this compound makes it a promising candidate for applications in materials science and biotechnology, areas where its parent polymer, carboxymethyl cellulose (B213188) (CMC), is already widely used.

Emerging applications to be explored include:

Building Block for Functional Nanomaterials: As a well-defined monomer, it could be used to synthesize monodisperse polymers or oligomers. These could then be used to form nanoparticles for targeted drug delivery, leveraging the biocompatibility and hydrophilicity of the glucose backbone. The carboxyl groups could serve as anchor points for conjugating drugs or targeting ligands.

Hydrogel Formation: CMC is extensively used to form hydrogels for biomedical applications like wound dressings and drug delivery. This compound could be used as a cross-linking agent or a primary component to create novel hydrogels with precisely controlled properties, such as swelling capacity and mechanical strength.

Surface Modification: The carboxymethyl groups provide reactive handles for grafting the molecule onto surfaces, such as those of medical implants or biosensors. This could be used to create biocompatible, non-toxic coatings that can modulate cellular interaction or resist non-specific protein adsorption.

Component of Soft Nanomaterials: There is growing interest in using biopolymers to create "soft" nanomaterials. This molecule could be incorporated into complex assemblies, such as through ionic interactions with cationic polymers like chitosan (B1678972), to form polyion complex nanoparticles with potential applications in nanomedicine.

Synergistic Integration of Experimental Data with Predictive Computational Models

Computational modeling is becoming an indispensable tool in chemical and biological research. Integrating predictive models with experimental data will accelerate the understanding and application of this compound.

Future research will benefit from:

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational preferences of the molecule in solution, its hydration shell, and its dynamic interactions with water. This provides fundamental insights that are difficult to obtain experimentally and can help explain its macroscopic properties.

Modeling of Biomolecular Interactions: Computational docking and simulation can predict how this compound binds to protein targets. Models like AlphaFold can now predict structures of protein-ligand complexes, including those with modified sugars. Such models can guide experimental studies by identifying likely binding partners and key interaction residues.

Development of Specific Force Fields: Accurate simulations require precise parameters (force fields) that describe the molecule's energetics. Future work will involve developing and validating a specific force field for this compound to ensure the reliability of computational predictions.

Multi-scale Modeling: To understand its effect in a biological context, researchers can employ multi-scale models that link molecular behavior to cellular processes. For instance, models of glucose transport and metabolism could be adapted to predict how this derivative is handled by cells, integrating data from the molecular to the systems level.

Q & A

Q. What are the key structural characteristics and physicochemical properties of 2,3-Di-O-Carboxymethyl-D-glucose critical for experimental design?

The compound’s molecular formula C₉H₁₄O₁₀ (molecular weight: 282.20 g/mol) includes two carboxymethyl groups at the 2- and 3-positions of the glucose backbone, altering solubility and hydrogen-bonding capacity compared to native glucose. Key properties to consider:

- Solubility : Carboxymethylation enhances water solubility due to increased polarity, but pH-dependent ionization (carboxylic acid groups) requires buffered solutions for stability .

- Stability : Monitor degradation under varying temperatures and pH using HPLC or NMR to ensure structural integrity during storage .

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and FT-IR to identify carboxylate stretching vibrations (1,600–1,700 cm⁻¹) .

Q. How can researchers synthesize this compound with high regioselectivity?

A validated method involves:

- Stepwise carboxymethylation : Protect the 6-OH group of D-glucose with a trityl group, then react with sodium chloroacetate under alkaline conditions to introduce carboxymethyl groups at positions 2 and 3. Deprotect the 6-OH group using mild acid .

- Optimization : Adjust reaction time and temperature (e.g., 50°C for 12 hours) to minimize side reactions. Monitor regioselectivity via TLC and LC-MS .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- HPLC with charged aerosol detection (CAD) : Effective for quantifying polar derivatives without chromophores. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

- LC-MS/MS : Employ electrospray ionization in negative mode ([M-H]⁻ ion at m/z 281) for high sensitivity in low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

Discrepancies often arise from:

- pH variability : Solubility peaks near pH 6–7 (carboxylate deprotonation). Standardize buffer systems (e.g., phosphate buffer) and measure solubility via gravimetric analysis after lyophilization .

- Counterion effects : Sodium vs. potassium salts exhibit differing solubility profiles. Characterize salt forms using X-ray crystallography or ion chromatography .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., glucose transporters)?

- Competitive binding assays : Use radiolabeled 2-deoxy-D-glucose (a non-metabolizable analog) to assess displacement by this compound in cell membranes .

- Molecular docking simulations : Model interactions with GLUT1/GLUT3 transporters using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers address challenges in scaling up synthesis while maintaining regiochemical purity?

Q. What experimental designs minimize artifacts in studies of the compound’s metabolic effects?

- Isotope tracing : Use ¹³C-labeled this compound to distinguish its metabolic fate from endogenous glucose via GC-MS .

- Control for osmotic effects : Compare results with equimolar concentrations of non-functionalized glucose derivatives to isolate carboxymethyl-specific effects .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on the compound’s stability under oxidative conditions?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-QTOF. Identify major degradation pathways (e.g., decarboxylation) .

- Oxidative stress models : Use tert-butyl hydroperoxide (tBHP) to simulate oxidative environments. Correlate degradation kinetics with antioxidant additives (e.g., ascorbic acid) .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Non-linear regression models : Fit data to a four-parameter logistic curve (e.g., using GraphPad Prism) to calculate EC₅₀ values and Hill coefficients .

- Bootstrap resampling : Assess confidence intervals for small-sample studies (n < 6) to mitigate Type I/II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.